Cas no 921075-18-5 (2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide)

2-(4-Chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide is a synthetic organic compound featuring a chlorophenyl moiety linked to a tetrazole-methylacetamide scaffold. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule in pharmaceutical research. The presence of the tetrazole ring enhances metabolic stability and binding affinity, while the chlorophenyl group may contribute to lipophilicity and target interaction. Its well-defined chemical properties make it suitable for applications in drug discovery, especially in the development of enzyme inhibitors or receptor modulators. The compound's purity and stability under standard conditions ensure reliable performance in experimental settings. Further studies may explore its pharmacological or agrochemical potential.
2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide structure
921075-18-5 structure
商品名:2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide
CAS番号:921075-18-5
MF:C16H14ClN5O
メガワット:327.768261432648
CID:6088658
PubChem ID:41567564

2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide
    • 2-(4-chlorophenyl)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide
    • 2-(4-chlorophenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
    • F2070-0750
    • 921075-18-5
    • 2-(4-chlorophenyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
    • AKOS024625511
    • インチ: 1S/C16H14ClN5O/c17-13-8-6-12(7-9-13)10-16(23)18-11-15-19-20-21-22(15)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,23)
    • InChIKey: LRKOEHGQKNIBNC-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1N(C2=CC=CC=C2)N=NN=1)(=O)CC1=CC=C(Cl)C=C1

計算された属性

  • せいみつぶんしりょう: 327.0886878g/mol
  • どういたいしつりょう: 327.0886878g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 383
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2070-0750-1mg
2-(4-chlorophenyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
921075-18-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2070-0750-5mg
2-(4-chlorophenyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
921075-18-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2070-0750-100mg
2-(4-chlorophenyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
921075-18-5 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2070-0750-20μmol
2-(4-chlorophenyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
921075-18-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2070-0750-3mg
2-(4-chlorophenyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
921075-18-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2070-0750-30mg
2-(4-chlorophenyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
921075-18-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2070-0750-50mg
2-(4-chlorophenyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
921075-18-5 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2070-0750-75mg
2-(4-chlorophenyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
921075-18-5 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2070-0750-10mg
2-(4-chlorophenyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
921075-18-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2070-0750-2μmol
2-(4-chlorophenyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
921075-18-5 90%+
2μl
$57.0 2023-05-16

2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide 関連文献

2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamideに関する追加情報

Introduction to 2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide (CAS No. 921075-18-5)

2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide, identified by its CAS number 921075-18-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, combining a chlorophenyl group with a tetrazole moiety linked to an acetamide backbone. Such structural features often contribute to its potential biological activity, making it a subject of interest for further investigation in drug discovery and development.

The molecular structure of 2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide incorporates several key functional groups that are known to influence its chemical properties and biological interactions. The 4-chlorophenyl group is a common aromatic substituent found in many pharmacologically active compounds, where it can modulate electronic and steric effects on the molecule. The presence of the tetrazole ring adds another layer of complexity, as tetrazoles are known for their role in various bioactive molecules, including antiviral and anticancer agents. The acetamide moiety at the terminal position further enhances the molecule's versatility, allowing for potential hydrogen bonding interactions and influencing its solubility profile.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for compounds like 2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide with greater accuracy. Studies have suggested that the combination of the chlorophenyl and tetrazole groups may interact with specific targets in biological systems, such as enzymes or receptors, leading to potential therapeutic effects. For instance, modifications in this class of compounds have been explored for their inhibitory activity against certain kinases and other enzymes implicated in inflammatory diseases.

The synthesis of 2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies often include nucleophilic substitution reactions to introduce the tetrazole moiety and subsequent acetylation steps to form the acetamide group. Advances in synthetic methodologies have allowed for more efficient and scalable production processes, enabling researchers to access larger quantities of this compound for further testing.

In the realm of medicinal chemistry, the exploration of novel scaffolds is crucial for developing next-generation therapeutics. The structural motifs present in 2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide make it an attractive candidate for further derivatization and optimization. Researchers are investigating analogs with modified substitution patterns or additional functional groups to enhance bioavailability and target specificity. Such efforts align with global trends in drug discovery aimed at addressing unmet medical needs through innovative chemical design.

Evaluation of the pharmacological profile of 2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide has revealed promising preliminary results in vitro. Early studies indicate potential interactions with biological pathways relevant to neurological disorders and cancer biology. The tetrazole ring is particularly noteworthy for its reported ability to modulate ion channels or enzyme activities that are dysregulated in disease states. While further research is needed to fully elucidate its mechanism of action and therapeutic potential, these findings underscore the value of exploring structurally diverse compounds like this one.

The role of computational tools in analyzing the properties of complex molecules cannot be overstated. High-throughput virtual screening (HTVS) has been employed to identify hits from large libraries of compounds such as derivatives of 2-(4-chlorophenyl)-N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylacetamide based on predicted binding scores to target proteins. These approaches have accelerated the process of narrowing down candidates for experimental validation by prioritizing molecules with favorable physicochemical properties and predicted target interactions.

Regulatory considerations also play a critical role in advancing compounds like 2-(4-chlorophenyl)-N-(1-phenyl-H-pyrazole[3',4':5',6']pyridin]-6-carboxylic acid, particularly regarding their safety profiles and potential side effects. Preclinical toxicology studies are essential to assess acute and chronic toxicity before human trials can be initiated. These studies help ensure that only compounds with an acceptable risk-to-benefit ratio proceed into clinical development stages.

The integration of interdisciplinary approaches—combining synthetic chemistry with bioinformatics and pharmacology—has significantly enhanced our understanding of how structural features influence biological activity. For instance, 7-methoxy-N-[[(7-methoxybenzofuran–8-carbonyl)amino]methyl]benzamide, another related compound under investigation, has demonstrated similar structural motifs but with distinct functional groups that modulate its pharmacological profile.

Future directions in research may involve exploring derivatives of 2-(4-chlorophenyl)-N-(1-phenoxypropoxy)methanamine, where modifications could improve metabolic stability or enhance tissue penetration. Techniques such as structure-based drug design (SBDD) leverage crystallographic data or computational models to guide rational modifications aimed at optimizing potency while minimizing off-target effects.

The broader significance of studying compounds like CAS No 921075–18–5 lies in their contribution to expanding chemical space within drug discovery pipelines. By investigating novel scaffolds with unique structural features—including those containing aromatic rings substituted at specific positions—the pharmaceutical industry can uncover new leads that might address existing therapeutic challenges more effectively than traditional small-molecule drugs.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd